- Process for the preparation of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole as sodium rabeprazole synthesis intermediate, China, , ,

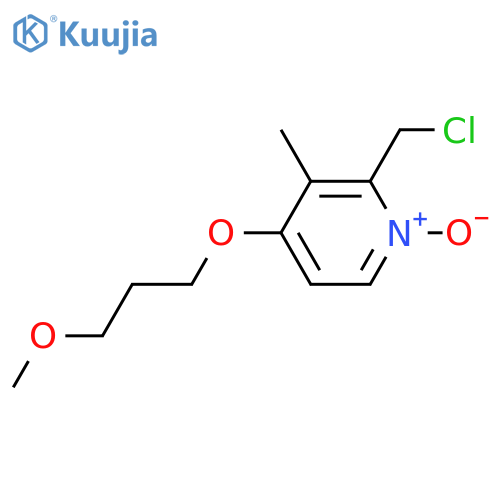

Cas no 924663-39-8 (2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one)

924663-39-8 structure

Nom du produit:2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one

Numéro CAS:924663-39-8

Le MF:C11H16ClNO3

Mégawatts:245.702642440796

CID:4324856

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Propriétés chimiques et physiques

Nom et identifiant

-

- Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide

- 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-1-oxide

- Rabeprazole Impurity 41

- Rabeprazole Impurity K

- 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one

-

- Piscine à noyau: 1S/C11H16ClNO3/c1-9-10(8-12)13(14)5-4-11(9)16-7-3-6-15-2/h4-5H,3,6-8H2,1-2H3

- La clé Inchi: FEEQDQKECPZTPQ-UHFFFAOYSA-N

- Sourire: [O-][N+]1C(CCl)=C(C)C(OCCCOC)=CC=1

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:Store at recommended temperature

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-500MG |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one |

924663-39-8 | 95% | 500MG |

¥ 4,270.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-1g |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |

924663-39-8 | 95% | 1g |

¥6984.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-500mg |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |

924663-39-8 | 95% | 500mg |

¥4658.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-250.0mg |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |

924663-39-8 | 95% | 250.0mg |

¥2561.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-500.0mg |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |

924663-39-8 | 95% | 500.0mg |

¥4270.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-100.0mg |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |

924663-39-8 | 95% | 100.0mg |

¥1604.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-100MG |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one |

924663-39-8 | 95% | 100MG |

¥ 1,603.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-5G |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one |

924663-39-8 | 95% | 5g |

¥ 19,206.00 | 2023-04-12 | |

| Ambeed | A546645-1g |

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide |

924663-39-8 | 98+% | 1g |

$257.0 | 2023-01-14 | |

| Ambeed | A546645-100mg |

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide |

924663-39-8 | 98+% | 100mg |

$70.0 | 2023-01-14 |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 125 °C; 4 h, 120 - 125 °C; 125 °C → 50 °C; 40 - 50 °C

1.2 Reagents: Tributylamine , Chlorosuccinimide Catalysts: Benzoyl peroxide ; 3 h, 25 - 30 °C

1.3 Solvents: Water

1.2 Reagents: Tributylamine , Chlorosuccinimide Catalysts: Benzoyl peroxide ; 3 h, 25 - 30 °C

1.3 Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 6.5 h, 65 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

Référence

- Process for preparation of 2-[[[3-methyl-4-(3-methoxypropoxy)-1-oxo-2-pyridinyl]methyl]sulfanyl]-1H-benzimidazole, China, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Methanol , Dichloromethane ; 2 h; 1 h

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Methanol , Dichloromethane ; 2 h; 1 h

Référence

- Synthetic studies connected with the preparation of H+/K+-ATPase inhibitors rabeprazole and lansoprazole, Journal of Heterocyclic Chemistry, 2006, 43(6), 1447-1453

Méthode de production 4

Conditions de réaction

1.1 Reagents: N,N′-Diisopropylethylenediamine Solvents: Water ; pH 6.5, rt

1.2 Reagents: Hydrogen peroxide Solvents: Chloroform ; rt; 10 h, rt

1.2 Reagents: Hydrogen peroxide Solvents: Chloroform ; rt; 10 h, rt

Référence

- Method for preparation of Rabeprazole intermediate impurity 2-{[4-(3-methoxypropoxy)-3-methyl-pyridin-oxide-2-yl]methylthio}-1H-benzimidazole, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid , Water ; 80 °C; 8 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- Synthesis and structural identification of the related substances of rabeprazole sodium, Zhongguo Yaowu Huaxue Zazhi, 2016, 26(2), 139-141

Méthode de production 6

Conditions de réaction

1.1 Reagents: Ammonia Solvents: Chloroform , Water ; pH 7.5; 10 min, pH 7.5

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform , Water ; 2 h, 35 °C; 30 min, 35 °C; 35 °C → 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 7.5 - 8

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform , Water ; 2 h, 35 °C; 30 min, 35 °C; 35 °C → 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 7.5 - 8

Référence

- Synthesis of metabolites and related substances of rabeprazole, an anti-ulcerative drug, Synthetic Communications, 2009, 39(2), 278-290

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Chloroform , Water ; rt

1.2 Reagents: m-Chloroperbenzoic acid ; 85 min, 5 °C; 1 h, 5 °C

1.2 Reagents: m-Chloroperbenzoic acid ; 85 min, 5 °C; 1 h, 5 °C

Référence

- Efficient synthesis of N-oxide derivatives: Substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazoles, Synthetic Communications, 2007, 37(17), 2861-2868

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Raw materials

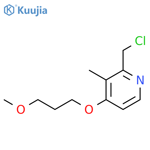

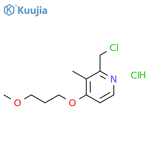

- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride

- 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium

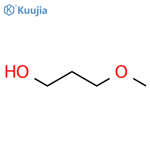

- 3-Methoxy-1-propanol

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Preparation Products

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Littérature connexe

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

924663-39-8 (2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one) Produits connexes

- 1258649-85-2(2-{3-(3-methylphenyl)methoxyphenyl}acetic acid)

- 1805602-17-8(3-(Difluoromethyl)-5-hydroxy-2-methoxypyridine-4-carboxylic acid)

- 885273-25-6(3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol)

- 1355190-01-0(5-Methyl-6-morpholin-4-yl-nicotinic acid methyl ester)

- 2229215-41-0(3-{4H,5H,6H-cyclopentabthiophen-2-yl}-1,1,1-trifluoropropan-2-amine)

- 2228311-65-5(1-(3-chlorophenyl)-2,2-difluorocyclopropylmethanamine)

- 1361889-47-5(2,3-Dichloro-2'-nitro-4'-trifluoromethoxy-biphenyl)

- 129848-59-5(1,6,7,8-Tetrahydrocyclopenta[g]indole)

- 2172054-10-1(4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol)

- 2092088-41-8((7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(imino)methyl-lambda6-sulfanone)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:924663-39-8)2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one

Pureté:99%

Quantité:5g

Prix ($):1076.0